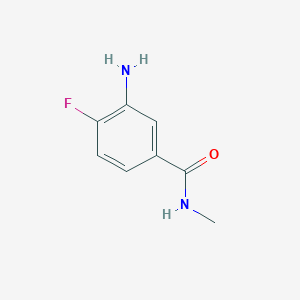

3-amino-4-fluoro-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

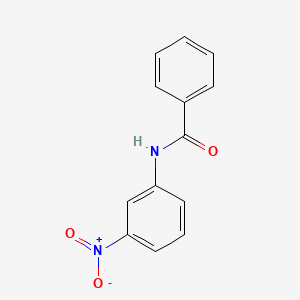

3-Amino-4-fluoro-N-methylbenzamide is a compound that is structurally related to various benzamide derivatives with potential applications in medicinal chemistry and material science. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties have been explored, which can provide insights into the behavior and characteristics of 3-amino-4-fluoro-N-methylbenzamide.

Synthesis Analysis

The synthesis of related benzamide compounds involves multistep reactions, often starting with simple aromatic or heteroaromatic compounds. For instance, the synthesis of fluorescent aminonaphthalic anhydrides from N-fluorobenzamides involves a formal [4+2] cycloaddition reaction, indicating the potential for complex ring systems to be formed from benzamide derivatives . Similarly, the synthesis of an F-18 fluorobenzyl analogue of DASB from a benzamide precursor suggests that benzamide derivatives can be functionalized with various substituents, including fluorine-containing groups . These methods could potentially be adapted for the synthesis of 3-amino-4-fluoro-N-methylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography and supported by computational methods such as density functional theory (DFT). For example, the crystal structure of a methoxybenzamide derivative was determined, and the bond lengths and angles were compared with DFT calculations . This approach could be applied to determine the molecular structure of 3-amino-4-fluoro-N-methylbenzamide and predict its electronic properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and transformations into other functional groups. The transformation of naphthalic anhydride products into naphthalimides and the condensation reactions to form indazole carboxamides are examples of the chemical versatility of benzamide compounds. These reactions could be relevant to the chemical behavior of 3-amino-4-fluoro-N-methylbenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, fluorescence, and biological activity, are influenced by their molecular structure. The fluorescent features of aminonaphthalic anhydrides and the antiproliferative activity of an indazole carboxamide derivative highlight the potential for benzamide derivatives to possess unique and useful properties. The influence of substituents on these properties is significant, as seen in the case of 3-aminobenzamide's ability to enhance the toxic effects of certain chemicals and increase sister-chromatid exchanges in cells exposed to alkylating agents .

Wissenschaftliche Forschungsanwendungen

. It’s used in various chemical reactions and syntheses .

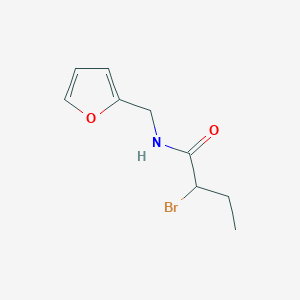

Synthesis of Dialkyl(2-fluoro-4-(2-methylcarbamoyl)pyridine-4-yl)oxy)phenyl)amino)-substituted phenyl methyl phosphonates

One specific application of 3-amino-4-fluoro-N-methylbenzamide is in the synthesis of a new class of dialkyl(2-fluoro-4-(2-methylcarbamoyl)pyridine-4-yl)oxy)phenyl)amino)-substituted phenyl methyl phosphonates . This reaction involves the compound reacting with different substituted aromatic aldehydes and dialkyl phosphite .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, and may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Eigenschaften

IUPAC Name |

3-amino-4-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHANKIGJOCDPNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649432 |

Source

|

| Record name | 3-Amino-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-fluoro-N-methylbenzamide | |

CAS RN |

639858-50-7 |

Source

|

| Record name | 3-Amino-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.